molecular formula C7H7ClOS B1280030 5-Ethylthiophene-2-carbonyl chloride CAS No. 64964-17-6

5-Ethylthiophene-2-carbonyl chloride

Cat. No. B1280030
CAS RN: 64964-17-6
M. Wt: 174.65 g/mol
InChI Key: WMPYANGIDNHXGD-UHFFFAOYSA-N
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Description

5-Ethylthiophene-2-carbonyl chloride is a chemical compound with the molecular formula C7H7ClOS and a molecular weight of 174.65 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-Ethylthiophene-2-carbonyl chloride consists of a thiophene ring with an ethyl group at the 5-position and a carbonyl chloride group at the 2-position .

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives have been the subject of interest for many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Synthesis

Thiophene derivatives are essential in the field of organic synthesis . They are often used in the construction of complex organic molecules, and their unique reactivity patterns can be leveraged to create a wide variety of structures .

Industrial Chemistry

Thiophene and its derivatives are utilized in industrial chemistry . They are used in various processes, including the production of dyes, pharmaceuticals, and agrochemicals .

Coordination Chemistry

In coordination chemistry, thiophene derivatives can act as ligands, binding to a central metal atom to form coordination complexes . These complexes can have a variety of applications, from catalysis to materials science .

Heterocyclization

Thiophene derivatives can be synthesized through heterocyclization of various substrates . This method allows for the efficient and selective synthesis of thiophene derivatives .

properties

IUPAC Name

5-ethylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPYANGIDNHXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50489604
Record name 5-Ethylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylthiophene-2-carbonyl chloride

CAS RN

64964-17-6
Record name 5-Ethylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Sauer, GR Pabst, U Holland, HS Kim… - European Journal of …, 2001 - Wiley Online Library
… 1,4-Bis[5-(5-ethylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzene (14c): Following the general procedure, BTB (4) (643 mg, 3.00 mmol) and 5-ethylthiophene-2-carbonyl chloride (11k) (…

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